3-O-Methyltolcapone

Description

metabolite of tolcapone

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

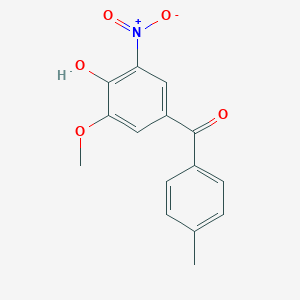

(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNSNEJUGBEWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158826 | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134612-80-9 | |

| Record name | 3-O-Methyltolcapone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methyltolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLTOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 3-O-Methyltolcapone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltolcapone (3-OMT), the principal active metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone, has emerged as a molecule with a distinct and significant mechanism of action independent of COMT inhibition. This technical guide delineates the core mechanism of 3-OMT, which is the kinetic stabilization of the transthyretin (TTR) protein. This activity is of considerable therapeutic interest for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. This document provides a comprehensive overview of the molecular interactions, supporting quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant pathways and workflows.

Introduction: From COMT Inhibition to Transthyretin Stabilization

Tolcapone is a well-established therapeutic agent for Parkinson's disease, exerting its effects through the potent, selective, and reversible inhibition of COMT.[1][2] This enzyme plays a crucial role in the peripheral metabolism of levodopa, a precursor to dopamine.[1][2] By inhibiting COMT, tolcapone increases the bioavailability of levodopa to the central nervous system.[1][2]

This compound is the primary metabolite of tolcapone, formed by the action of COMT on the parent drug.[3] A critical structural modification distinguishes 3-OMT from tolcapone: the methylation of the 3-hydroxyl group on the catechol ring.[3] This methylation abrogates the molecule's ability to effectively inhibit COMT, as the catechol moiety is essential for binding to the enzyme.[3] However, research has repurposed 3-OMT, identifying its potent activity as a stabilizer of the transthyretin (TTR) tetramer.[4]

Core Mechanism of Action: Transthyretin Tetramer Stabilization

The primary mechanism of action of this compound is the kinetic stabilization of the transthyretin protein tetramer.[4]

The Role of Transthyretin and Pathophysiology of ATTR

Transthyretin is a homotetrameric protein synthesized primarily in the liver and choroid plexus, responsible for the transport of thyroxine and retinol (via retinol-binding protein) in the blood and cerebrospinal fluid.[4] In its native state, TTR exists as a stable tetramer.[4] However, in transthyretin amyloidosis (ATTR), either due to aging (wild-type ATTR) or genetic mutations (hereditary ATTR), the TTR tetramer dissociates into its constituent monomers.[4] These monomers are prone to misfolding and subsequent aggregation into amyloid fibrils, which deposit in various tissues, including the nerves, heart, and gastrointestinal tract, leading to progressive organ dysfunction.[4]

Molecular Interaction of this compound with Transthyretin

This compound stabilizes the TTR tetramer by binding to the thyroxine-binding sites.[4] There are two such sites located at the interface of the two dimers that form the tetramer.[4] By occupying these sites, 3-OMT strengthens the interactions between the TTR monomers, increasing the energy barrier for tetramer dissociation.[4] This stabilization prevents the initial and rate-limiting step in the amyloid cascade, thereby inhibiting the formation of pathogenic amyloid fibrils.[4]

X-ray crystallography studies have revealed that 3-OMT binds within the thyroxine-binding pockets of TTR, establishing key interactions with residues that line the channel.[4] This binding is consistent with an effective stabilization of the native tetrameric conformation.[4]

Quantitative Data on Transthyretin Stabilization

While a specific dissociation constant (Kd) or IC50 value for this compound's TTR stabilization is not consistently reported across literature, semi-quantitative data from immunoblotting assays demonstrate its potent activity.

| Compound | Concentration | TTR Monomer Abundance (% of Control) | Reference |

| This compound | 1 µM | 14% | [4] |

| Tolcapone | 1 µM | 27% | [4] |

| Tafamidis | 1 µM | 47% | [4] |

Table 1: Comparative TTR stabilization activity of this compound and other TTR stabilizers in human plasma. The data represents the remaining percentage of TTR monomer after incubation under denaturing conditions, with lower percentages indicating greater stabilization of the tetrameric form.

Signaling Pathways and Experimental Workflows

Transthyretin Amyloidogenesis Pathway and the Interventional Role of this compound

Caption: TTR amyloidogenesis pathway and the stabilizing effect of this compound.

Experimental Workflow for Assessing TTR Stabilization

Caption: General experimental workflow for evaluating TTR stabilization by this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity

Objective: To quantify the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of the interaction between this compound and transthyretin.

Methodology:

-

Sample Preparation:

-

Dialyze purified recombinant human TTR against the experimental buffer (e.g., 20 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.4) to ensure buffer matching.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same dialysis buffer to the desired concentration. The final DMSO concentration should be matched in both the protein and ligand solutions and kept to a minimum (<5%).

-

Determine the accurate concentrations of both TTR and this compound using a reliable method (e.g., UV-Vis spectroscopy).

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the TTR solution (typically in the µM range) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-20 fold higher concentration than TTR) into the injection syringe.

-

Perform a series of injections (e.g., 1-2 µL per injection) of the this compound solution into the TTR solution, with sufficient time between injections for the signal to return to baseline.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

-

Plot the corrected heat changes against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Immunoblotting (Western Blot) for Assessing TTR Tetramer Stabilization in Plasma

Objective: To semi-quantitatively assess the ability of this compound to stabilize the TTR tetramer in a complex biological matrix like human plasma.

Methodology:

-

Sample Treatment:

-

Incubate human plasma samples with this compound at various concentrations (and control compounds, such as a vehicle and a known TTR stabilizer like tafamidis) for a specified period (e.g., 1 hour at 37°C).

-

Induce tetramer dissociation by adding a denaturing agent (e.g., urea to a final concentration of 4.8 M).

-

Incubate the samples under these denaturing conditions for a set time (e.g., 48 hours at room temperature).

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins in the treated plasma samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions to preserve the tetrameric structure as much as possible.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human TTR.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Identify the bands corresponding to the TTR tetramer and monomer.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of tetramer to total TTR (tetramer + monomer) for each condition. An increase in this ratio in the presence of this compound compared to the vehicle control indicates tetramer stabilization.

-

X-ray Crystallography for Structural Elucidation of the TTR-3-OMT Complex

Objective: To determine the three-dimensional structure of the complex between transthyretin and this compound at atomic resolution, revealing the precise binding mode and interactions.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant human TTR in a suitable expression system (e.g., E. coli).

-

Purify the TTR protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Prepare a concentrated solution of purified TTR.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

To obtain the TTR-3-O-Methyltolcapone complex, either co-crystallize TTR in the presence of a molar excess of this compound or soak pre-formed apo-TTR crystals in a solution containing the compound.

-

-

Data Collection:

-

Mount a single, high-quality crystal in a cryo-stream.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using molecular replacement with a known TTR structure as a search model.

-

Build an initial model of the TTR-3-O-Methyltolcapone complex into the resulting electron density map.

-

Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to ensure proper stereochemistry.

-

-

Structural Analysis:

-

Analyze the final refined structure to identify the specific amino acid residues involved in binding this compound and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Conclusion

The core mechanism of action of this compound is the kinetic stabilization of the transthyretin tetramer, a distinct pharmacological activity from its parent compound, tolcapone. By binding to the thyroxine-binding sites of TTR, 3-OMT prevents the dissociation of the tetramer into amyloidogenic monomers, thereby inhibiting the formation of toxic amyloid fibrils. This mechanism positions this compound as a promising therapeutic agent for the treatment of transthyretin amyloidosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of 3-OMT and other potential TTR stabilizers.

References

- 1. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methyltolcapone: An In-depth Technical Guide on a Key Metabolite of a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolcapone is a potent inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of catecholamines. Its therapeutic application, particularly in the management of Parkinson's disease, is well-established. A primary metabolic fate of tolcapone is methylation at the 3-hydroxyl position of its catechol ring, resulting in the formation of 3-O-Methyltolcapone (3-OMT). This technical guide provides a comprehensive overview of this compound, focusing on its role as a metabolite and its presumed lack of direct inhibitory activity on COMT. While pharmacokinetic data for tolcapone and its metabolites are available, there is a notable absence of direct quantitative evidence in the scientific literature to characterize this compound as a COMT inhibitor. The prevailing understanding, based on the mechanism of COMT inhibition, is that the methylation of the catechol moiety, a critical pharmacophore for enzyme binding, renders this compound pharmacodynamically inactive. This guide will present the available data, detail relevant experimental protocols for assessing COMT inhibition, and provide visual representations of the biochemical and experimental frameworks.

Introduction

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT plays a vital role in regulating catecholamine levels. In the context of Parkinson's disease, COMT inhibitors are utilized as an adjunct therapy to Levodopa to prevent its peripheral metabolism to 3-O-methyldopa, thereby increasing the bioavailability of Levodopa in the brain.

Tolcapone is a well-characterized, potent, and reversible COMT inhibitor. Following administration, tolcapone undergoes extensive metabolism, with one of the principal metabolites being this compound. Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of tolcapone's overall mechanism of action and safety profile.

Biochemical Pathway and Mechanism of Action

The inhibitory action of tolcapone on COMT is dependent on its catechol structure, which allows it to competitively bind to the active site of the enzyme. The methylation of this catechol group to form this compound is believed to eliminate its affinity for COMT, thus rendering it an inactive metabolite in terms of COMT inhibition.

Quantitative Data

A thorough review of the scientific literature reveals a lack of direct quantitative data (e.g., IC50, Ki) for the inhibitory activity of this compound on COMT. The available data primarily focuses on the pharmacokinetics of tolcapone and its metabolites collectively.

Pharmacokinetic Parameters of Tolcapone and its Metabolites

| Parameter | Tolcapone | This compound (3-OMT) | Reference |

| Tmax (hours) | ~2 | Major late metabolite | [1] |

| Elimination Half-life (t½) | 2-3 hours | Long half-life | [1] |

| Metabolism | Primarily glucuronidation and methylation by COMT | Formed by COMT-mediated methylation of tolcapone | [1] |

| Excretion | ~60% in urine, ~40% in feces | A significant portion of excreted metabolites | [1] |

Experimental Protocols

While no specific protocols for testing the COMT inhibitory activity of this compound were found, the following represents a standard and robust methodology for assessing COMT inhibition in vitro. This protocol could be adapted to directly evaluate the activity of this compound if the compound were available in isolated form.

In Vitro COMT Inhibition Assay (HPLC-Based Method)

1. Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) on COMT activity.

2. Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Catechol substrate (e.g., epinephrine, L-DOPA)

-

Test compound (this compound)

-

Positive control (Tolcapone)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4, containing MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or UV detector

-

Appropriate HPLC column for separation of substrate and methylated product

3. Procedure:

-

Preparation of Reagents: Prepare stock solutions of the COMT enzyme, SAM, catechol substrate, test compound, and positive control in the appropriate solvents.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, COMT enzyme, and varying concentrations of the test compound or positive control.

-

Pre-incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the catechol substrate and SAM to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixtures to pellet precipitated proteins. Transfer the supernatant to HPLC vials.

-

HPLC Analysis: Inject the samples into the HPLC system. Separate the substrate and the methylated product using an appropriate chromatographic method.

-

Data Analysis: Quantify the peak areas of the substrate and product. Calculate the percent inhibition of COMT activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

3-O-Methyltolcapone: A Technical Overview of its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltolcapone (3-OMT) is the principal active metabolite of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1][2] Tolcapone is utilized in the management of Parkinson's disease, where it prevents the peripheral breakdown of levodopa, thereby increasing its bioavailability in the central nervous system.[3] this compound itself is a potent COMT inhibitor and, unlike its parent compound, is not associated with the same risks of hepatotoxicity.[4][5] Beyond its role in dopamine metabolism, recent research has highlighted this compound as a potent stabilizer of transthyretin (TTR), suggesting its potential therapeutic application in transthyretin amyloidosis.[4][6][7] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone | |

| Synonyms | Ro 40-7591 | [8] |

| CAS Number | 134612-80-9 | [9] |

| Molecular Formula | C₁₅H₁₃NO₅ | |

| Molecular Weight | 287.27 g/mol | [8] |

| Appearance | Yellow solid | [10] |

| Melting Point | 147 °C (for Tolcapone) | [10] |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |

Synthesis of this compound

The synthesis of this compound typically involves the selective methylation of the 3-hydroxyl group of Tolcapone. A general synthetic approach is outlined below, based on established methods for the synthesis of Tolcapone and standard methylation procedures.

Experimental Protocol: Synthesis of Tolcapone (Parent Compound)

A convenient and efficient synthesis of Tolcapone has been reported starting from commercially available 4-benzyloxy-3-methoxybenzaldehyde.[11]

-

Grignard Reaction: 4-benzyloxy-3-methoxybenzaldehyde is reacted with p-tolylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) to yield the corresponding diaryl methanol.

-

Oxidation: The resulting alcohol is then oxidized to the benzophenone derivative using a suitable oxidizing agent, such as Oppenauer oxidation.

-

Debenzylation: The benzyl protecting group is removed to afford the free phenol.

-

Nitration: The phenol is regioselectively nitrated at the 5-position.

-

Demethylation: Finally, the methyl ether at the 3-position is cleaved to yield Tolcapone.[11]

A one-pot process for the preparation of Tolcapone has also been described, starting from 1,2-dimethoxybenzene and p-methyl benzoyl chloride.[10]

Experimental Protocol: 3-O-Methylation of Tolcapone

The synthesis of this compound is achieved by the selective methylation of the 3-hydroxyl group of Tolcapone.

-

Reaction Setup: Tolcapone is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Base Addition: A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the more acidic 3-hydroxyl group.

-

Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Metabolic Pathway of Tolcapone

This compound is a major metabolite of Tolcapone, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1][12] This metabolic conversion is a key aspect of Tolcapone's pharmacology.

Caption: Metabolic conversion of Tolcapone to this compound by COMT.

Mechanism of Transthyretin (TTR) Stabilization

Recent studies have identified this compound as a potent stabilizer of the transthyretin (TTR) tetramer.[4][6][7] TTR is a transport protein, and its dissociation into monomers can lead to the formation of amyloid fibrils, causing transthyretin amyloidosis. This compound binds to the thyroxine-binding sites of TTR, stabilizing the native tetrameric structure and preventing its dissociation.[6][13]

References

- 1. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 7. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Transferase | TargetMol [targetmol.com]

- 9. This compound|134612-80-9|COA [dcchemicals.com]

- 10. Development of a Novel One-Pot Process for the Synthesis of Tolcapone : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

The Formation of 3-O-Methyltolcapone: A Key Metabolite in Tolcapone Disposition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role as an adjunct therapy in the management of Parkinson's disease. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by extensive metabolism. This technical guide provides a comprehensive overview of the metabolic fate of tolcapone, with a specific focus on its major metabolite, 3-O-methyltolcapone. We delve into the quantitative aspects of tolcapone metabolism, detail the experimental methodologies employed in its study, and visualize the key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Tolcapone's primary mechanism of action is the inhibition of COMT, an enzyme responsible for the degradation of catecholamines, including the Parkinson's disease medication levodopa.[1][2] By inhibiting COMT, tolcapone increases the bioavailability and prolongs the plasma half-life of levodopa, thereby enhancing its therapeutic effects.[1][2][3] However, tolcapone itself undergoes extensive metabolism in the body, leading to the formation of several metabolites.[4][5] Among these, this compound (3-OMT) is of significant interest due to its unique pharmacokinetic properties.[4] Understanding the formation and disposition of 3-OMT is critical for a complete comprehension of tolcapone's overall pharmacology and for the development of safer and more effective therapeutic strategies.

Metabolic Pathways of Tolcapone

Tolcapone is almost completely metabolized before excretion, with only about 0.5% of the parent drug being excreted unchanged in the urine.[4][6] The metabolism of tolcapone proceeds through several key pathways:

-

Glucuronidation: This is the most significant metabolic route for tolcapone.[4][5] The primary site of glucuronidation is the 3-hydroxyl group of the catechol moiety, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5] The resulting 3-O-β-D-glucuronide is the major metabolite found in both plasma and excreta.[4]

-

O-Methylation: The formation of this compound is a notable, albeit quantitatively minor, metabolic pathway catalyzed by COMT, the very enzyme that tolcapone inhibits.[4][6] This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl group of tolcapone.[1]

-

Reduction and N-Acetylation: The nitro group of tolcapone can be reduced to an amino group, which can then undergo N-acetylation.[4][7]

-

Oxidation: Minor metabolic pathways involve the oxidation of the methyl group on the benzophenone ring, catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2A6), to form a primary alcohol and subsequently a carboxylic acid.[6][7]

The Role and Pharmacokinetics of this compound

Although 3-O-methylation is a minor pathway in the overall disposition of tolcapone, 3-OMT becomes the principal plasma metabolite at later time points (by 12 hours) after administration due to its long elimination half-life.[4] Despite its prolonged presence in the plasma, 3-OMT does not accumulate with repeated dosing because its formation is inhibited by the parent drug, tolcapone.[4] It is generally considered to be pharmacologically inactive as a COMT inhibitor.[4] However, some research suggests that this compound may have other biological activities, such as being a potent inhibitor of transthyretin amyloidogenesis.[8]

Quantitative Analysis of Tolcapone Metabolism

A human study involving the oral administration of 200 mg of 14C-labeled tolcapone to six healthy male volunteers provided detailed quantitative data on its metabolism and excretion.[4][9] The key findings are summarized in the tables below.

Table 1: Excretion of Radioactivity after a Single 200 mg Oral Dose of [14C]-Tolcapone

| Route of Excretion | Mean Percentage of Administered Dose |

| Urine | 57.3%[4][5] |

| Feces | 40.5%[4][5] |

| Total | 97.8% |

Table 2: Major Metabolites of Tolcapone in Plasma, Urine, and Feces

| Metabolite | Percentage of Radioactivity in Plasma (at 2h) | Percentage of Administered Dose in Urine | Percentage of Administered Dose in Feces |

| Unchanged Tolcapone | 59.3%[4] | 0.6%[4] | - |

| 3-O-Glucuronide | 18.6%[4] | 13%[4] | - |

| This compound (3-OMT) | 2.1% [4] | 0.2% [4] | - |

| Amine Derivative | - | 3%[4] | 6%[4] |

| N-acetylamino glucuronide | - | 6%[4] | 1%[4] |

Note: The data for feces primarily details the proportion of radioactivity accounted for by the 3-O-glucuronide (33% of fecal radioactivity) and the amine derivative.[4]

Experimental Protocols

The following section outlines the methodologies employed in the pivotal human metabolism study of tolcapone.

Study Design

-

Subjects: Six healthy male volunteers.[4]

-

Dosage: A single oral dose of 200 mg [14C]-tolcapone (approximately 50 µCi) was administered in a gelatin capsule with 200 ml of water after an overnight fast.[4][9]

-

Sample Collection: Blood, urine, and feces were collected at various time points post-administration to measure radioactivity and identify metabolites.[4][9]

Analytical Methods

-

Radiolabeling: Tolcapone was labeled with Carbon-14 to enable tracking of the drug and its metabolites.[4]

-

Metabolite Identification: High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector was the primary method for separating and quantifying tolcapone and its metabolites in plasma, urine, and feces.[4]

-

Quantification of Tolcapone and this compound: A specific and sensitive analytical method was used for the simultaneous determination of tolcapone and 3-OMT in plasma. The limit of quantification (LOQ) for both compounds was 0.05 µg/ml.[4]

Visualizing the Pathways

Metabolic Pathway of Tolcapone

Caption: Metabolic pathways of tolcapone.

Tolcapone's Mechanism of Action

Caption: Tolcapone's inhibition of peripheral COMT.

Conclusion

The metabolism of tolcapone is a complex process involving multiple enzymatic pathways, with glucuronidation being the predominant route. The formation of this compound, while a minor pathway, results in a long-lasting metabolite that becomes the most abundant in plasma over time. A thorough understanding of these metabolic transformations, supported by robust quantitative data and detailed experimental protocols, is essential for the continued safe and effective use of tolcapone in the treatment of Parkinson's disease and for the exploration of the potential biological roles of its metabolites. This guide provides a foundational resource for researchers and clinicians working with this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. Tolcapone - Wikipedia [en.wikipedia.org]

- 8. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-Methyltolcapone: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methyltolcapone (3-OMT) is a metabolite of tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease.[1] The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the BBB permeability of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. Recent research has highlighted the potential of 3-OMT and its analogs as effective agents that can cross the BBB, a crucial feature for therapeutic action within the CNS.[2][3]

Quantitative Data on Blood-Brain Barrier Permeability

The assessment of a compound's ability to penetrate the BBB is often quantified by its permeability coefficient (Pe) or its brain-to-plasma concentration ratio. In vitro studies have been instrumental in characterizing the BBB permeability of this compound.

| Compound | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Method | Reference |

| This compound | ~20 | In vitro model | [4] |

| Tolcapone | ~8 | In vitro model | [4] |

Note: The permeability of this compound was reported to be approximately 2.5 times higher than that of tolcapone in the cited study.[4] While in vitro data is crucial for initial screening, it is important to note that the parent compound, tolcapone, has been reported to have limited brain penetration in vivo, with a brain-to-plasma ratio of up to 0.01.[5] Specific in vivo brain-to-plasma concentration ratios for this compound are not yet widely published and represent a key area for future research.

Experimental Protocols

The determination of BBB permeability relies on a variety of experimental models, each with its own advantages and limitations.[6][7] The in vitro data for this compound was generated using a well-established cell-based assay.

In Vitro Blood-Brain Barrier Permeability Assay

A common in vitro method to assess BBB permeability involves the use of a cell monolayer that mimics the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening tool used for this purpose.[8]

General Protocol Outline:

-

Cell Culture: A co-culture of brain endothelial cells, astrocytes, and pericytes is established on a semi-permeable membrane insert, which separates an apical (blood side) and a basolateral (brain side) chamber.

-

Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Compound Application: this compound is added to the apical chamber.

-

Sampling: Samples are collected from both the apical and basolateral chambers at various time points.

-

Quantification: The concentration of this compound in the samples is determined using an analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of permeation of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the apical chamber.

-

Visualization of Key Concepts

Logical Flow of BBB Permeability Assessment

The following diagram illustrates the typical workflow for assessing the blood-brain barrier permeability of a compound like this compound.

Potential Mechanisms of this compound Transport Across the BBB

The transport of drugs across the BBB can occur through various mechanisms. For a molecule with increased lipophilicity like this compound, passive diffusion is a likely mechanism.[9] However, the involvement of carrier-mediated transport or efflux pumps such as P-glycoprotein (P-gp) cannot be ruled out without specific experimental evidence.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 5. researchgate.net [researchgate.net]

- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-glycoprotein-mediated efflux of antiepileptic drugs: preliminary studies in mdr1a knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-O-Methyltolcapone In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving 3-O-Methyltolcapone (3-OMT), a primary metabolite of the Catechol-O-methyltransferase (COMT) inhibitor, tolcapone. The following protocols cover the assessment of its cytotoxic effects, its limited activity as a COMT inhibitor, and its potent ability to stabilize transthyretin (TTR).

Cytotoxicity Assessment of this compound

This section details the protocols for evaluating the cytotoxic effects of this compound in two key human cell lines: the neuroblastoma SH-SY5Y cell line and the hepatocellular carcinoma HepG2 cell line. These assays are crucial for determining the safety profile of the compound.

Data Presentation: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | Endpoint | EC50 Value (µM) | Reference |

| This compound | SH-SY5Y | ATP-based Viability | Cell Viability | 115.6 ± 6.5 | [1] |

| Tolcapone (Reference) | SH-SY5Y | ATP-based Viability | Cell Viability | 18.1 ± 1.9 | [1] |

| This compound | HepG2 | ATP-based Viability | Cell Viability | >100 | [1] |

| Tolcapone (Reference) | HepG2 | ATP-based Viability | Cell Viability | 7.8 ± 0.9 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y and HepG2 Cells

This protocol is adapted for determining the half-maximal effective concentration (EC50) of this compound.

Materials:

-

SH-SY5Y or HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for 48 hours.[4]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the EC50 value using a suitable software.

-

Experimental Workflow: Cytotoxicity Assay

References

- 1. This compound and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of 3-O-Methyltolcapone in COMT Inhibition Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. Its role in the degradation of these signaling molecules makes it a significant target in the research and treatment of various neurological and psychiatric disorders. Tolcapone is a potent, reversible inhibitor of COMT that has been studied extensively for its ability to modulate catecholamine levels. 3-O-Methyltolcapone is the principal metabolite of tolcapone. While it is a major circulating derivative, it is generally considered to be pharmacodynamically inactive as a COMT inhibitor due to the methylation of the catechol moiety, which is crucial for binding to the enzyme.

These application notes provide detailed protocols for researchers to investigate and verify the inhibitory activity of this compound on COMT in various research models. The provided methodologies are adapted from established protocols for tolcapone and other COMT inhibitors, allowing for a thorough evaluation of this compound's potential effects.

Data Presentation

Table 1: In Vitro COMT Inhibition Data for Tolcapone

This table summarizes the reported 50% inhibitory concentration (IC50) values for tolcapone against COMT from various sources, providing a benchmark for comparative studies with this compound.

| Compound | Enzyme Source | Substrate | IC50 (nM) | Reference |

| Tolcapone | Human Liver | 3,4-dihydroxybenzoic acid | 773 | [1] |

| Tolcapone | Recombinant Human MB-COMT | Dopamine | 1.9 - 18 | [2] |

| Tolcapone | Rat Liver S-COMT | Adrenaline | low nM range | [3] |

| Tolcapone | Rat Liver MB-COMT | Adrenaline | low nM range | [3] |

MB-COMT: Membrane-Bound COMT; S-COMT: Soluble COMT

Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine and the role of COMT. Inhibition of COMT by a compound like tolcapone leads to an increase in dopamine levels and a decrease in its methylated metabolites.

Caption: Dopamine metabolism and the potential site of action for a COMT inhibitor.

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay using Rat Brain Homogenate

This protocol details the procedure to determine the IC50 value of this compound for COMT activity in rat brain tissue.

1. Materials and Reagents:

-

Rat brain tissue

-

Homogenization buffer: 10 mM Na2HPO4, pH 7.4, containing 0.5 mM dithiothreitol (DTT)

-

Incubation buffer: 100 mM phosphate buffer, pH 7.4

-

Magnesium chloride (MgCl2)

-

S-adenosyl-L-methionine (SAM)

-

3,4-dihydroxybenzoic acid (DHBA) or Dopamine (as substrate)

-

This compound (test compound)

-

Tolcapone (positive control)

-

Perchloric acid (PCA)

-

HPLC system with electrochemical or UV detector

-

Sonicator

-

Centrifuge

2. Preparation of Brain Homogenate:

-

Euthanize a rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Rapidly dissect the brain and place it on ice.

-

Weigh the tissue and homogenize it in 20 volumes of ice-cold homogenization buffer using a sonicator.

-

Centrifuge the homogenate at 890 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the soluble COMT (S-COMT). For membrane-bound COMT (MB-COMT), the pellet can be further processed.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

3. COMT Activity Assay:

-

Prepare a reaction mixture in microcentrifuge tubes containing:

-

Incubation buffer (to final volume of 200 µL)

-

5 mM MgCl2

-

200 µM SAM

-

500 µM DHBA or an appropriate concentration of dopamine

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or tolcapone as a positive control.

-

-

Add the brain homogenate (e.g., 20 µg of total protein) to each tube.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a small volume of ice-cold perchloric acid (e.g., 20 µL of 2M PCA).

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.

-

Collect the supernatant for analysis.

4. HPLC Analysis:

-

Analyze the supernatant using an HPLC system to quantify the formation of the methylated product (e.g., vanillic acid if DHBA is the substrate, or 3-methoxytyramine if dopamine is the substrate).

-

Use a C18 reverse-phase column and an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).

-

Detect the product using an electrochemical detector or a UV detector at a suitable wavelength.

-

Calculate the COMT activity as the rate of product formation (e.g., pmol/min/mg protein).

-

Plot the percentage of COMT inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis in Rats to Measure Dopamine Levels

This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.

1. Materials and Reagents:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannula

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Vehicle solution for drug administration

-

HPLC system with electrochemical detection

-

Fraction collector

2. Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

3. Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum of the conscious, freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

After collecting several baseline samples, administer this compound (e.g., intraperitoneally or subcutaneously) or its vehicle.

-

Continue collecting dialysate samples for several hours to monitor the effect of the compound on extracellular dopamine levels.

4. Sample Analysis:

-

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC system with electrochemical detection.

-

Express the results as a percentage of the baseline concentration for each animal.

-

Perform statistical analysis to determine if this compound administration leads to a significant change in extracellular dopamine levels compared to the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for both the in vitro and in vivo experiments described above.

References

- 1. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Assessing the Transthyretin (TTR) Stabilizing Effect of 3-O-Methyltolcapone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease. Stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt disease progression. 3-O-Methyltolcapone (3-OMT), a metabolite of the FDA-approved drug tolcapone, has emerged as a potent TTR stabilizer. This document provides detailed protocols for assessing the TTR stabilization activity of 3-OMT.

Mechanism of Action

This compound binds to the two thyroxine-binding sites located at the TTR dimer-dimer interface. This binding stabilizes the tetrameric structure, preventing its dissociation into amyloidogenic monomers. Calorimetric and structural data have confirmed that both thyroxine-binding sites of TTR are occupied by 3-OMT, which is consistent with effective TTR tetramer stabilization.

Caption: Mechanism of TTR stabilization by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in comparison to other known TTR stabilizers.

Table 1: Binding Affinity of TTR Stabilizers

| Compound | Dissociation Constant (Kd) for Site 1 (nM) | Dissociation Constant (Kd) for Site 2 (nM) |

| This compound | Not explicitly stated, but potent binding is confirmed | Not explicitly stated, but potent binding is confirmed |

| Tolcapone | 2.9 | 150 |

| Tafamidis | 5.7 | 260 |

Note: Data for Tolcapone and Tafamidis are provided for comparison.

Table 2: In Vitro TTR Stabilization Efficacy

| Compound | EC50 for WT-TTR Aggregation Inhibition (µM) | EC50 for V122I-TTR Aggregation Inhibition (µM) |

| This compound | Not explicitly stated, but potent inhibition is confirmed | Not explicitly stated, but potent inhibition is confirmed |

| Tolcapone | 1.50 ± 0.12 | 4.72 ± 0.45 |

| Tafamidis | 4.78 ± 0.47 | 8.35 ± 0.80 |

Note: Data for Tolcapone and Tafamidis are provided for comparison.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

This protocol outlines the determination of the binding affinity and thermodynamics of 3-OMT to TTR.

Materials:

-

Purified recombinant human TTR

-

This compound

-

ITC instrument

-

Degasser

-

Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

DMSO (for dissolving 3-OMT)

Protocol:

-

Sample Preparation:

-

Dialyze purified TTR against the chosen ITC buffer extensively to ensure buffer matching.

-

Prepare a stock solution of 3-OMT in DMSO.

-

Prepare the final 3-OMT solution by diluting the stock solution in the final dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions and kept to a minimum (<5%).

-

Determine the accurate concentrations of both TTR and 3-OMT using a suitable method (e.g., UV-Vis spectroscopy).

-

Degas both the TTR and 3-OMT solutions immediately before the ITC run.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the TTR solution (typically 20-50 µM) into the sample cell.

-

Load the 3-OMT solution (typically 10-20 fold higher concentration than TTR) into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.5-1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

Perform a control experiment by titrating 3-OMT into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the peaks of the titration curve to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Urea-Mediated Denaturation Assay with Western Blotting

This assay assesses the ability of 3-OMT to stabilize the TTR tetramer against chemical denaturation.

Materials:

-

Purified recombinant human TTR or human plasma

-

This compound

-

Urea stock solution (e.g., 8 M)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-human TTR polyclonal antibody (e.g., 1:1000 to 1:5000 dilution)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 to 1:10000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Incubation:

-

Incubate a fixed concentration of TTR (e.g., 0.1 mg/mL) with varying concentrations of 3-OMT (and a vehicle control) for a predetermined time (e.g., 30 minutes at 37°C).

-

Add urea to the samples to a final concentration that induces denaturation of unstabilized TTR (e.g., 4-6 M).

-

Incubate the samples for an extended period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C).

-

-

SDS-PAGE and Western Blotting:

-

Prepare samples for SDS-PAGE under non-reducing and non-boiling conditions to preserve the tetrameric structure.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and image the blot.

-

Quantify the band intensities for the tetrameric and monomeric forms of TTR.

-

Calculate the percentage of TTR stabilization as the ratio of the tetramer band intensity in the presence of 3-OMT to the total TTR (tetramer + monomer) intensity, normalized to the control.

-

Caption: Urea Denaturation Western Blot Workflow.

Tryptophan Fluorescence-Based Thermal Denaturation Assay

This method provides a higher-throughput assessment of TTR stabilization by monitoring the change in tryptophan fluorescence upon thermal denaturation.

Materials:

-

Purified recombinant human TTR

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Real-time PCR instrument or a fluorometer with temperature control

Protocol:

-

Sample Preparation:

-

Prepare a solution of TTR in PBS (e.g., 1.8 µM).

-

Prepare a series of dilutions of 3-OMT in PBS.

-

In a 96-well plate, mix the TTR solution with the different concentrations of 3-OMT (and a vehicle control).

-

-

Thermal Denaturation:

-

Place the 96-well plate in the real-time PCR instrument or fluorometer.

-

Set the excitation wavelength to 280 nm and the emission wavelength to 340 nm.

-

Apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Record the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured, for each concentration of 3-OMT.

-

An increase in the Tm in the presence of 3-OMT indicates stabilization of the TTR tetramer.

-

Plot the change in Tm (ΔTm) as a function of the 3-OMT concentration to determine the dose-dependent stabilization effect.

-

Conclusion

The protocols described in this application note provide robust and reliable methods for assessing the TTR stabilization properties of this compound. These assays are essential for the preclinical evaluation of 3-OMT and other potential TTR stabilizers in the drug development pipeline for transthyretin amyloidosis. The quantitative data confirms that 3-OMT is a potent TTR stabilizer, warranting further investigation as a potential therapeutic agent for ATTR.

Application Notes and Protocols for High-Throughput Screening of 3-O-Methyltolcapone Analogs as COMT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the identification and characterization of 3-O-Methyltolcapone (3-OMT) analogs as inhibitors of Catechol-O-methyltransferase (COMT). Inhibition of COMT is a clinically validated approach for the treatment of Parkinson's disease, as it increases the bioavailability of levodopa, a dopamine precursor.[1][2] 3-OMT, a metabolite of the COMT inhibitor tolcapone, is itself a potent inhibitor of COMT and serves as a scaffold for the development of novel therapeutic agents.[3][4]

Introduction to COMT Inhibition and High-Throughput Screening

Catechol-O-methyltransferase is a key enzyme responsible for the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5] By inhibiting COMT, the levels of these neurotransmitters can be effectively increased. In the context of Parkinson's disease, inhibiting COMT is particularly beneficial as it prevents the peripheral breakdown of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.[2]

High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[6][7] For the discovery of novel 3-OMT analogs as COMT inhibitors, HTS assays are designed to be robust, miniaturized, and automated to efficiently screen thousands of compounds.[8][9]

Signaling Pathway: Catecholamine Metabolism

The following diagram illustrates the central role of COMT in the metabolic pathway of catecholamines. 3-OMT and its analogs act by inhibiting this enzyme, thereby preventing the methylation and subsequent inactivation of catecholamines and drugs like levodopa.

Caption: Catecholamine synthesis and metabolism pathway, highlighting COMT inhibition by 3-OMT analogs.

High-Throughput Screening Workflow

The general workflow for screening 3-OMT analogs for COMT inhibitory activity involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

Caption: A typical high-throughput screening workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocols

Two robust HTS assays for measuring COMT inhibition are detailed below: a fluorescence-based assay and a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Fluorescence-Based COMT Inhibition Assay

This assay utilizes a fluorogenic substrate, such as 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), which becomes highly fluorescent upon methylation by COMT.[10]

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

S-(5'-Adenosyl)-L-methionine iodide (SAM)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

3-BTD (or other suitable fluorogenic substrate)

-

Test compounds (3-OMT analogs) and control inhibitors (e.g., Tolcapone)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

384-well, low-volume, black assay plates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human S-COMT at 2.0 µg/mL in PBS.

-

Prepare a 200 µM stock solution of SAM in PBS.

-

Prepare a 5 mM stock solution of MgCl₂ in PBS.

-

Prepare a 1 mM stock solution of DTT in PBS.

-

Prepare a 2 µM stock solution of 3-BTD in PBS.

-

Prepare serial dilutions of test compounds and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Procedure:

-

To each well of a 384-well plate, add the following in order:

-

5 µL of PBS buffer

-

1 µL of test compound or control inhibitor (or DMSO for control wells)

-

2 µL of S-COMT solution

-

1 µL of MgCl₂ solution

-

1 µL of DTT solution

-

-

Mix gently and pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of a pre-warmed mixture of SAM and 3-BTD (final concentrations of 200 µM and 2 µM, respectively).

-

Incubate the plate at 37°C for 10-20 minutes.

-

Stop the reaction by adding a suitable stop solution or by directly reading the fluorescence.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at 390 nm and emission at 510 nm.[10]

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO).

-

Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

-

HTRF COMT Inhibition Assay

This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the COMT-catalyzed methylation reaction. The assay uses a competitive immunoassay format with an anti-SAH antibody labeled with Europium cryptate (donor) and an SAH analog labeled with d2 (acceptor).

Materials:

-

Recombinant human membrane-bound COMT (MB-COMT)

-

SAM

-

Dopamine (or another catechol substrate)

-

HTRF SAH assay kit (containing anti-SAH-Eu cryptate and SAH-d2)

-

Test compounds (3-OMT analogs) and control inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

384-well, low-volume, white assay plates

-

HTRF-compatible plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of MB-COMT in assay buffer.

-

Prepare a working solution of SAM in assay buffer.

-

Prepare a working solution of dopamine in assay buffer.

-

Prepare serial dilutions of test compounds and control inhibitors in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of the test compound or control inhibitor to the wells of a 384-well plate.

-

Add 4 µL of a mixture of MB-COMT and SAM to each well.

-

Pre-incubate for 30 minutes at 37°C.

-

Start the reaction by adding 4 µL of dopamine.

-

Incubate for 40 minutes at 37°C.

-

Stop the reaction and detect SAH by adding 5 µL of anti-SAH-Eu cryptate and 5 µL of SAH-d2.

-

Incubate for 1-2 hours at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The signal is inversely proportional to the amount of SAH produced.

-

Calculate the percentage of inhibition and determine IC₅₀ values as described for the fluorescence-based assay.

-

Data Presentation

Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate the comparison of compound potencies.

Table 1: IC₅₀ Values of Reference COMT Inhibitors

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Tolcapone | S-COMT | Fluorescence-based | 773 | [11] |

| Entacapone | S-COMT | Fluorescence-based | 151 | [11] |

| Tolcapone | MB-COMT | HTRF | 1.9 | [1] |

Table 2: Example Data for a Series of Novel 3-OMT Analogs

| Compound ID | Structure/Modification | Human MB-COMT IC₅₀ (nM) | Human S-COMT IC₅₀ (nM) | Rat MB-COMT IC₅₀ (nM) |

| 3-OMT-A01 | R1 = H, R2 = Cl | 41 | >5000 | 13 |

| 3-OMT-A02 | R1 = CH₃, R2 = Cl | 65 | 120 | 25 |

| 3-OMT-A03 | R1 = H, R2 = F | 110 | >5000 | 48 |

| 3-OMT-A04 | R1 = CH₃, R2 = F | 95 | 250 | 60 |

| 3-OMT-A05 | R1 = OCH₃, R2 = H | 291 | 350 | 388 |

(Note: Data in Table 2 is illustrative and adapted from findings for other non-nitrocatechol COMT inhibitors for demonstration purposes.[12])

Potential Interferences and Troubleshooting

In HTS, it is crucial to be aware of potential sources of assay interference that can lead to false-positive or false-negative results.

Common Interferences:

-

Compound Fluorescence: Test compounds that fluoresce at the same wavelengths as the assay's detection system can cause interference. This is a known issue with some catechol-type compounds.[13] A counter-screen of the compound library in the absence of the enzyme can identify fluorescent compounds.

-

Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[13] Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to mitigate this.

-

Inhibition of Reporter Enzymes: In coupled-enzyme assays, compounds may inhibit a reporter enzyme rather than the primary target. Orthogonal assays with different detection methods should be used to confirm hits.[7]

-

Light Scattering: Precipitated compounds can scatter light and interfere with optical measurements.

Troubleshooting:

| Issue | Possible Cause | Solution |

| High well-to-well variability | Inconsistent dispensing, bubbles in wells | Optimize liquid handling protocols, centrifuge plates after reagent addition. |

| Low Z'-factor | Small assay window, high background signal | Optimize enzyme and substrate concentrations, use high-quality reagents, check for buffer contamination. |

| Time-dependent inhibition | Unstable compounds, irreversible inhibitors | Pre-incubate compounds with the enzyme for varying times to assess time-dependency. |

By following these detailed application notes and protocols, researchers can effectively screen and identify novel this compound analogs with potent COMT inhibitory activity, paving the way for the development of new therapeutics for Parkinson's disease and other conditions associated with catecholamine dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 4. Tyramine - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Non-Nitrocatechol Pan and Isoform Specific Catechol-O-methyltransferase Inhibitors and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-O-Methyltolcapone Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of 3-O-Methyltolcapone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound from Tolcapone?

A1: The most direct and common method for synthesizing this compound is through the selective O-methylation of the 3-hydroxyl group of Tolcapone. This reaction is a variation of the Williamson ether synthesis. Typically, it involves deprotonating the phenolic hydroxyl groups of Tolcapone with a suitable base, followed by reaction with a methylating agent.

Q2: Which methylating agent is recommended for the synthesis of this compound?

A2: Several methylating agents can be used, with dimethyl sulfate (DMS) and methyl iodide being common choices. Dimethyl sulfate is often preferred due to its reactivity and cost-effectiveness. However, it is extremely toxic and requires stringent safety precautions.[1][2][3] Alternative, greener methylating agents like dimethyl carbonate (DMC) can also be considered, though they may require more forcing reaction conditions.

Q3: How can I achieve selective methylation at the 3-position of the catechol ring of Tolcapone?

A3: Achieving high regioselectivity for the 3-O-methylation over the 4-O-methylation can be challenging due to the similar reactivity of the two hydroxyl groups. The selectivity is influenced by factors such as the choice of base, solvent, and reaction temperature. The 3-hydroxyl group is generally more acidic and less sterically hindered, which can favor its methylation under carefully controlled conditions. Using a slight excess of a mild base like potassium carbonate (K₂CO₃) can promote mono-methylation.

Q4: What are the major impurities I should expect in the synthesis of this compound?

A4: The primary impurities include unreacted Tolcapone, the isomeric 4-O-Methyltolcapone, and the di-methylated product, 3,4-di-O-Methyltolcapone. Additionally, side products from C-methylation or decomposition of the starting material or product may be present in small amounts.

Q5: What purification techniques are most effective for isolating pure this compound?

A5: A combination of purification techniques is often necessary.

-

Recrystallization: This is a primary method for purifying the final product. Common solvent systems include ethanol/water mixtures or mixtures of a polar solvent like acetone or ethyl acetate with a non-polar solvent like hexane.[4][5]

-

Column Chromatography: Silica gel column chromatography is effective for separating this compound from its isomers and other byproducts. A gradient elution system, for instance, with a mixture of hexane and ethyl acetate, can provide good separation.[6][7]

Q6: What are the critical safety precautions when working with dimethyl sulfate (DMS)?

A6: Dimethyl sulfate is a potent carcinogen, mutagen, and corrosive substance.[1][3] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and tightly fitting safety goggles.[1][2] An ammonia solution should be readily available to neutralize any spills.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound

| Potential Cause | Troubleshooting Suggestion |

| Incomplete deprotonation of Tolcapone | Ensure the base is anhydrous and used in an appropriate molar ratio. Consider using a stronger base if necessary, but be mindful of potential side reactions. |

| Inactive methylating agent | Use a fresh bottle of dimethyl sulfate or other methylating agent, as they can degrade over time. |

| Suboptimal reaction temperature | Optimize the reaction temperature. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions and decomposition. |

| Steric hindrance | For sterically hindered phenols, the Williamson ether synthesis can be challenging. Ensure adequate reaction time and consider using a more reactive methylating agent.[9][10] |